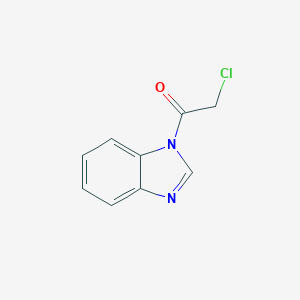

1-(Benzimidazol-1-yl)-2-chloroethanone

説明

Structure

3D Structure

特性

IUPAC Name |

1-(benzimidazol-1-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-5-9(13)12-6-11-7-3-1-2-4-8(7)12/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMNOUQLYFZGJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzimidazol 1 Yl 2 Chloroethanone

Classical Synthesis Protocols

Traditional synthetic routes for 1-(Benzimidazol-1-yl)-2-chloroethanone primarily involve the N-alkylation of benzimidazole (B57391) using chloroacetyl chloride. This foundational reaction has been explored under various conditions to improve yield and purity.

N-Alkylation of Benzimidazole with Chloroacetyl Chloride

The most common method for synthesizing this compound is the direct N-alkylation of benzimidazole with chloroacetyl chloride. In a typical procedure, benzimidazole is treated with chloroacetyl chloride in a suitable solvent. The reaction is often carried out at a low temperature initially and then brought to room temperature or heated to ensure completion. For instance, one method involves treating benzimidazole (0.016 mol) with chloroacetyl chloride (0.34 mol) dropwise at a cold temperature, followed by stirring for 3 hours at room temperature and warming on a water bath for 30 minutes. Another approach involves reacting benzimidazole (0.05 M) with chloroacetyl chloride (0.076 M) in toluene (B28343) at 0°C and then at room temperature for 12 hours, resulting in a pale yellow solid with a yield of 87.6%. researchgate.net

Influence of Catalytic Systems and Reaction Media

The choice of solvent and base plays a crucial role in the efficiency of the N-alkylation reaction. Various solvents such as benzene (B151609), toluene, and dry CH2Cl2 have been utilized. researchgate.netresearchgate.net The presence of a base is often necessary to neutralize the hydrochloric acid generated during the reaction. Triethylamine (Et3N) is a commonly used base in this synthesis. researchgate.net In some procedures, the reaction is carried out in the absence of an explicit base, relying on the basicity of the benzimidazole itself, though this can lead to the formation of the hydrochloride salt of the product. The selection of the reaction medium and base system can significantly impact the reaction rate and the ease of product isolation.

Parametric Optimization for Enhanced Reaction Efficiency

Optimization of reaction parameters such as temperature, reaction time, and molar ratios of reactants is key to maximizing the yield and purity of this compound. For example, initiating the reaction at a low temperature (0°C) and then allowing it to proceed at room temperature or with gentle heating appears to be a common strategy to control the initial exothermic reaction and then drive it to completion. researchgate.net The molar ratio of chloroacetyl chloride to benzimidazole is also a critical parameter, with an excess of the alkylating agent sometimes used to ensure complete conversion of the starting benzimidazole. The reaction time can vary from a few hours to overnight, depending on the specific conditions employed. researchgate.net

Interactive Data Table: Comparison of Classical Synthesis Parameters

| Parameter | Condition 1 | Condition 2 |

| Benzimidazole (molar eq.) | 1 | 1 |

| Chloroacetyl chloride (molar eq.) | 21.25 | 1.52 |

| Solvent | Benzene | Toluene |

| Temperature | Cold, then RT, then warm | 0°C, then RT |

| Reaction Time | 3.5 hours | 12 hours |

| Yield | Not specified | 87.6% |

| Reference | researchgate.net |

Sustainable Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes for benzimidazole derivatives, which can be applied to the synthesis of this compound. These methods often focus on reducing or eliminating the use of hazardous solvents and employing energy-efficient techniques.

Microwave-Assisted Reaction Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. This technique has been successfully applied to the synthesis of various benzimidazole derivatives, offering advantages such as shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.govarkat-usa.org For the N-alkylation of benzimidazoles, microwave irradiation can significantly reduce the reaction time from hours to minutes. mdpi.com While a specific microwave-assisted synthesis of this compound is not detailed in the provided search results, the general success of this method for N-alkylation of benzimidazoles suggests its high potential for this specific transformation. nih.gov

Solvent-Free and Environmentally Benign Reaction Conditions

Solvent-free or "neat" reaction conditions represent a significant step towards greener synthesis. These methods reduce the environmental impact associated with solvent use and disposal. Several studies have reported the successful synthesis of benzimidazole derivatives under solvent-free conditions, often by simply grinding the reactants together and heating. umich.eduresearchgate.net For instance, the condensation of o-phenylenediamine (B120857) with organic acids or aldehydes has been achieved at 140°C without any solvent. umich.edu While a direct application to the synthesis of this compound is not explicitly described, the feasibility of performing related benzimidazole syntheses under solvent-free conditions indicates a promising avenue for a more sustainable production of this compound. The use of environmentally benign catalysts, such as p-toluenesulfonic acid under solvent-free grinding conditions, has also been explored for the synthesis of 1,2-disubstituted benzimidazoles, further highlighting the potential for greener alternatives. nih.gov

Interactive Data Table: Overview of Sustainable Synthesis Approaches for Benzimidazole Derivatives

| Approach | Key Features | Potential Advantages | Reference |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased reaction rates, higher yields, cleaner products | mdpi.comnih.govarkat-usa.org |

| Solvent-Free Synthesis | Elimination of organic solvents | Reduced waste, lower environmental impact, simplified workup | umich.eduresearchgate.net |

Heterogeneous and Green Catalysis in the Synthesis of this compound Precursors

The synthesis of the target compound, this compound, fundamentally relies on the initial formation of the benzimidazole heterocyclic core. While the subsequent step, the N-alkylation of benzimidazole with an agent like chloroacetyl chloride, is a distinct reaction, the application of heterogeneous and green catalysis is paramount in the sustainable synthesis of the benzimidazole precursor. researchgate.net These modern catalytic approaches address the principles of green chemistry by minimizing hazardous waste, enabling catalyst recycling, and often improving reaction efficiency and yields. jrtdd.comresearchgate.net Research has focused on developing eco-friendly methods for the crucial cyclocondensation reaction between o-phenylenediamine and various aldehydes or their equivalents, which forms the benzimidazole ring. nih.gov

Heterogeneous Catalysis for Benzimidazole Ring Formation

Heterogeneous catalysts are favored in industrial processes due to their operational advantages, including ease of separation from the reaction mixture, potential for reuse, and enhanced stability. In the context of benzimidazole synthesis, a variety of solid-supported catalysts have been developed to facilitate the key condensation and cyclization steps.

Nano-material based catalysts have shown significant promise. For instance, Zinc Oxide nanoparticles (ZnO-NPs) have been employed as an effective, recyclable catalyst for the reaction between o-phenylenediamine and aromatic aldehydes. nih.gov This method offers high yields in shorter reaction times compared to traditional approaches. nih.gov Another approach involves using a cobalt nanocomposite catalyst for the coupling reaction of phenylenediamines and aldehydes, which demonstrates a broad substrate scope and allows for the catalyst to be recycled and reused for multiple runs without a significant drop in activity. nih.gov

Mesoporous materials like MCM-41 have been used as supports for catalytic moieties. Nickel (II) Schiff-base complexes immobilized on MCM-41, for example, serve as efficient heterogeneous catalysts for preparing benzimidazole derivatives. doi.org Similarly, magnetic nanoparticles, such as carbon-encapsulated iron (Fe@C) and Fe₃O₄@SiO₂/collagen, offer the advantage of being easily recoverable from the reaction medium using an external magnet, streamlining the purification process. doi.org The reusability of these magnetic catalysts has been demonstrated for several cycles without a notable loss of catalytic performance. doi.org

Table 1: Examples of Heterogeneous Catalysts in Benzimidazole Synthesis

| Catalyst | Precursors | Reaction Conditions | Key Advantages |

|---|---|---|---|

| ZnO-NPs | o-phenylenediamine, Aromatic aldehydes | Ethanol, 70 °C | High yield, shorter reaction time, recyclable catalyst. nih.gov |

| Cobalt Nanocomposite | Phenylenediamines, Aldehydes | Not specified | High yields, broad substrate scope, catalyst reusable for five runs. nih.gov |

| Fe₃O₄@SiO₂/collagen | o-phenylenediamine, Various aldehydes | Not specified | Magnetically recyclable, reusable for up to 4 runs. doi.org |

| ZrO₂–Al₂O₃ | Not specified | Thermal conditions | Good yields, catalyst reusable for up to five cycles. nih.gov |

| Nickel (II) Schiff-base on MCM-41 | Not specified | Not specified | Efficient heterogeneous catalysis. doi.org |

Green Chemistry Approaches to Benzimidazole Synthesis

Green catalysis extends beyond heterogeneous systems to encompass any methodology that reduces the environmental impact of a chemical process. This includes the use of non-toxic solvents, naturally derived catalysts, and energy-efficient reaction conditions.

One prominent green strategy is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. Reactions have been successfully carried out in water or using polyethylene (B3416737) glycol (PEG) as a green solvent, often with good yields. chemmethod.com In some cases, reactions can be performed under solvent-free conditions, for example, by using grinding techniques like ball-milling, which significantly reduces waste. nih.gov

The use of natural, biodegradable catalysts is another cornerstone of green synthesis. Catalysts derived from plant extracts, such as aqueous extracts of Acacia concinna pods, or common substances like lemon juice, have been successfully used to produce benzimidazole derivatives in excellent yields under mild conditions. jrtdd.comnih.gov

Energy efficiency is also a key principle. Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. jrtdd.comijmpr.in This technique has been applied to the synthesis of various benzimidazole derivatives, highlighting its potential for creating more sustainable chemical processes. ijmpr.in

Table 2: Examples of Green Catalytic Methods in Benzimidazole Synthesis

| Method/Catalyst | Precursors | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Sodium Hypochlorite | o-phenylenediamine, Aromatic aldehydes | Aqueous ethanol, Room Temperature | Eco-friendly, use of aqueous medium, easy product isolation. researchgate.net |

| Acacia concinna Pod Extract | Not specified | Not specified | Natural catalyst, excellent yields, mild reaction conditions. nih.gov |

| Microwave Irradiation | o-phenylenediamine, Acetonitrile | 80°C, 20 min | High yield, short reaction time. ijmpr.in |

| Ball-Milling (Solvent-free) | 1,2-benzenediamine, Aldehydes | ZnO-NP catalyst, solvent-free | Short reaction times, simple purification, high efficiency. nih.gov |

| Aqueous Boric Acid | o-phenylenediamine, Aldehydes | Aqueous solution, Room Temperature | Convenient, good yields. chemmethod.com |

Reaction Chemistry and Functionalization Strategies of 1 Benzimidazol 1 Yl 2 Chloroethanone

Nucleophilic Displacement Reactions at the α-Carbon

The α-carbon of 1-(Benzimidazol-1-yl)-2-chloroethanone is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent carbonyl group and the chlorine atom. This reactivity is harnessed in various functionalization strategies.

Amine-Based Functionalizations

This compound readily reacts with hydrazine (B178648) hydrate (B1144303) in a nucleophilic substitution reaction to yield 2-(1H-benzo[d]imidazol-1-yl)acetohydrazide. This reaction is typically carried out by refluxing the reactants in an alcoholic solvent. The resulting acetohydrazide is a key intermediate for the synthesis of various five-membered heterocyclic rings, such as pyrazoles. For instance, the condensation of 2-(1H-benzo[d]imidazol-1-yl)acetohydrazide with ethyl acetoacetate (B1235776) leads to the formation of 1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3-methyl-1H-pyrazol-5(4H)-one through a subsequent cyclization step.

Table 1: Synthesis of Pyrazole Derivatives from this compound

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield (%) |

| 1 | 1-(1H-benzoimidazol-1-yl)-2-chloroethanone | Hydrazine hydrate | Ethanol, Reflux, 5 hrs | 2-(1H-benzo[d]imidazol-1-yl)acetohydrazide | 54 |

| 2 | 2-(1H-benzo[d]imidazol-1-yl)acetohydrazide | Ethyl acetoacetate | Heated on water bath, 3 hrs | 1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3-methyl-1H-pyrazol-5(4H)-one | 65 |

The chlorine atom at the α-position can be readily displaced by primary and secondary amines to afford the corresponding α-amino ketone derivatives. These reactions are typically performed in a suitable solvent such as dioxane, often in the presence of a base like anhydrous potassium carbonate to neutralize the hydrogen chloride formed during the reaction. A variety of aryl and aralkyl amines can be used to synthesize a library of N-substituted 2-(benzimidazol-1-yl)ethanone derivatives. nih.gov

Table 2: Amine-Based Functionalization of this compound

| Amine | Reagents/Conditions | Product |

| Aryl/Aralkyl amine | Anhydrous potassium carbonate, Dioxan, Reflux, 16 h | 1-(Benzimidazol-1-yl)-2-(aryl/aralkylamino)ethanone |

Thiol-Based Functionalizations

Analogous to amine-based nucleophiles, thiols can also displace the chloride ion from the α-carbon of this compound. These reactions, often carried out in the presence of a base, lead to the formation of α-thio ketone derivatives. A particularly important application of this reaction is in the synthesis of fused heterocyclic systems, such as thiazolo[3,2-a]benzimidazoles. This is exemplified by the reaction of 2-mercaptobenzimidazole (B194830) with α-halo ketones. nih.gov Although this is an intramolecular cyclization, the initial step involves the nucleophilic attack of the thiol group on the electrophilic α-carbon of the halo ketone. A similar reaction can be envisaged for this compound with various thiols. For instance, reaction with thiourea (B124793) would likely proceed via nucleophilic attack of the sulfur atom on the α-carbon, followed by intramolecular cyclization to form an aminothiazole derivative.

Condensation Reactions with Carboxylic Acid Derivatives

While specific literature on the direct condensation of this compound with carboxylic acid derivatives is scarce, the general reactivity of α-halo ketones suggests that such reactions are feasible. Nucleophilic substitution of the chloride by a carboxylate anion would lead to the formation of an ester. This reaction is typically carried out using the salt of the carboxylic acid (e.g., sodium or potassium salt) in a polar aprotic solvent. The resulting ester could serve as a precursor for further synthetic transformations.

Intramolecular Cyclization Pathways Initiated by the Chloroethanone Moiety

The chloroethanone moiety in this compound is a key structural feature that can initiate intramolecular cyclization reactions, leading to the formation of various fused heterocyclic systems. These reactions often involve a preliminary nucleophilic substitution at the α-carbon, followed by a subsequent ring-closing step.

A prominent example is the synthesis of thiazolo[3,2-a]benzimidazoles. The reaction between 2-mercaptobenzimidazole and an α-halo ketone, such as this compound, initially forms an S-alkylated intermediate. This intermediate then undergoes intramolecular cyclization, driven by the nucleophilic attack of the benzimidazole (B57391) nitrogen onto the carbonyl carbon, followed by dehydration, to yield the thiazolo[3,2-a]benzimidazole ring system. nih.gov

Another significant intramolecular cyclization pathway involves the reaction of 2-aminobenzimidazole (B67599) with α,β-unsaturated carbonyl compounds or β-dicarbonyl compounds to form pyrimido[1,2-a]benzimidazoles. nih.govtandfonline.com While not directly involving this compound as a starting material, these reactions highlight the propensity of the benzimidazole nucleus to participate in intramolecular cyclizations to form stable fused heterocyclic systems. The chloroethanone moiety provides a handle to introduce functionalities that can subsequently participate in such cyclization reactions.

Table 3: Examples of Intramolecular Cyclization Pathways

| Starting Materials | Key Intermediate | Cyclization Product | Heterocyclic System Formed |

| 2-Mercaptobenzimidazole + α-Halo ketone | S-(2-Oxoalkyl)mercaptobenzimidazole | Thiazolo[3,2-a]benzimidazole | Thiazolo[3,2-a]benzimidazole |

| 2-Aminobenzimidazole + β-Dicarbonyl compound | N-(2-Benzimidazolyl)enaminone | Pyrimido[1,2-a]benzimidazole | Pyrimido[1,2-a]benzimidazole |

Coordination Chemistry: Ligand Formation and Metal Complexation of this compound

The coordination chemistry of this compound is primarily centered on its role as a versatile precursor for the synthesis of polydentate ligands. The inherent reactivity of the chloroacetyl group allows for strategic functionalization, leading to the formation of molecules with multiple donor sites capable of chelating metal ions. This section explores the transformation of this compound into effective ligands and the subsequent potential for metal complexation.

Ligand Formation through Functionalization

A key strategy for developing ligands from this compound involves the nucleophilic substitution of the chlorine atom. This approach has been effectively demonstrated through the reaction of this compound with a variety of aryl and aralkyl amines. In these reactions, the amino group displaces the chloride, leading to the formation of a new class of compounds with the general structure 1-(1H-benzo[d]imidazol-1-yl)-2-(substituted-amino)ethanone. researchgate.net

The synthesis is typically carried out by refluxing 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone with the desired amine in a solvent such as dioxane, often in the presence of a base like anhydrous potassium carbonate to neutralize the liberated hydrochloric acid. researchgate.net This reaction yields a series of N-substituted aminoethanone derivatives, which are well-suited for acting as polydentate ligands.

The resulting molecular framework incorporates several potential coordination sites:

The nitrogen atom of the benzimidazole ring.

The carbonyl oxygen atom of the ethanone (B97240) backbone.

The nitrogen atom of the newly introduced amino group.

This arrangement of donor atoms makes these molecules potential N,N,O-tridentate ligands, capable of forming stable chelate rings with a central metal ion.

A variety of aryl and aralkyl amines can be employed in this synthesis, leading to a library of ligands with tailored steric and electronic properties. The table below details a selection of such ligands synthesized from 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone.

| Reactant Amine | Resulting Ligand Name |

|---|---|

| Aniline | 1-(1H-benzo[d]imidazol-1-yl)-2-(phenylamino)ethanone |

| 4-Chloroaniline | 1-(1H-benzo[d]imidazol-1-yl)-2-((4-chlorophenyl)amino)ethanone |

| 4-Fluoroaniline | 1-(1H-benzo[d]imidazol-1-yl)-2-((4-fluorophenyl)amino)ethanone |

| 4-Bromoaniline | 1-(1H-benzo[d]imidazol-1-yl)-2-((4-bromophenyl)amino)ethanone |

| 4-Methylaniline | 1-(1H-benzo[d]imidazol-1-yl)-2-(p-tolylamino)ethanone |

| 4-Methoxyaniline | 1-(1H-benzo[d]imidazol-1-yl)-2-((4-methoxyphenyl)amino)ethanone |

| Benzylamine | 2-(benzylamino)-1-(1H-benzo[d]imidazol-1-yl)ethanone |

Metal Complexation Potential

While the direct synthesis of metal complexes from ligands derived from this compound is an area of ongoing research, the coordination behavior can be inferred from studies on analogous benzimidazole-containing ligands. Benzimidazole derivatives are well-known for their ability to form stable complexes with a wide range of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). iosrjournals.orgnih.govmdpi.comnih.gov

The coordination typically involves the nitrogen atom of the imidazole (B134444) moiety and other suitably positioned donor atoms within the ligand. For the ligands synthesized from this compound, chelation would likely involve the benzimidazole nitrogen, the amino nitrogen, and the carbonyl oxygen, leading to the formation of five- and/or six-membered chelate rings, which enhances the thermodynamic stability of the resulting metal complexes.

The table below summarizes the observed coordination behavior of various benzimidazole-based ligands with different metal ions, providing a basis for predicting the complexation of ligands derived from this compound.

| Benzimidazole-based Ligand Type | Metal Ion(s) | Coordination Geometry | Reference |

|---|---|---|---|

| 1-(1H-Benzimidazol-2-yl)ethanone | Co(II), Ni(II), Cu(II) | Octahedral | iosrjournals.org |

| Schiff bases of 2-aminomethyl benzimidazole | Zn(II), Cr(III), Mn(II) | Not specified | nih.gov |

| 2-(1H-benzimidazol-2-yl)-phenol derivatives | Cu(II), Zn(II), Ni(II), Ag(I) | Not specified | nih.gov |

| Pyridinyl-benzimidazole derivatives | Zn(II) | Dinuclear, Tetrahedral | mdpi.com |

| 1-trimethylsilylmethylbenzimidazole derivatives | Co(II), Zn(II) | Tetrahedral | researchgate.net |

The diverse coordination modes and geometries observed for these related compounds underscore the potential of this compound as a foundational molecule for developing novel ligands for applications in catalysis, materials science, and medicinal chemistry.

Advanced Spectroscopic and Structural Characterization Techniques for 1 Benzimidazol 1 Yl 2 Chloroethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

For 1-(Benzimidazol-1-yl)-2-chloroethanone , the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzimidazole (B57391) ring and the chloroethanone side chain. The aromatic protons of the benzimidazole moiety would typically appear in the downfield region, approximately between δ 7.3 and 8.5 ppm. The proton on the C2 carbon of the imidazole (B134444) ring is anticipated to be the most downfield-shifted among the ring protons due to the influence of the adjacent nitrogen atoms. The methylene (B1212753) protons (-CH₂-) of the chloroethanone group are expected to resonate as a singlet further downfield than typical alkyl protons, likely in the range of δ 5.0-5.5 ppm, due to the deshielding effects of both the adjacent carbonyl group and the chlorine atom.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon (C=O) of the ethanone (B97240) group is expected to be the most downfield signal, typically appearing around δ 165-170 ppm. The methylene carbon (-CH₂Cl) would likely resonate in the range of δ 45-50 ppm. The carbons of the benzimidazole ring would appear in the aromatic region (δ 110-150 ppm), with the C2 carbon being the most deshielded among them.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Benzimidazole Aromatic-H | 7.3 - 8.5 (m) | 110 - 145 |

| -CH₂- | 5.0 - 5.5 (s) | 45 - 50 |

| C=O | - | 165 - 170 |

| Benzimidazole C2 | - | ~148 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular weight and elemental formula of a compound. For This compound (molecular formula C₉H₇ClN₂O), the calculated exact mass would be approximately 194.0247 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) very close to this value, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the N-C bond between the benzimidazole ring and the chloroethanone side chain. This would result in characteristic fragment ions corresponding to the benzimidazolyl cation and the chloroacetyl radical or cation. Further fragmentation of the benzimidazole ring could also be observed.

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [C₉H₇ClN₂O]⁺ | Molecular Ion | ~194.02 |

| [C₇H₅N₂]⁺ | Benzimidazolyl cation | 117.05 |

| [C₂H₂ClO]⁺ | Chloroacetyl cation | 76.98 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of This compound is expected to exhibit several key absorption bands. A strong, sharp absorption band is anticipated in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.

The C-N stretching vibrations of the imidazole ring are expected to appear in the 1300-1400 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-H bending vibrations would be seen in the 600-900 cm⁻¹ range, which can provide information about the substitution pattern of the benzene (B151609) ring. The C-Cl stretching vibration is expected to be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C=O (Ketone) | 1700 - 1730 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C-N Stretch | 1300 - 1400 |

| C-Cl Stretch | 600 - 800 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for This compound has not been specifically reported in the reviewed literature, analysis of related structures, such as 1-(1-benzyl-1H-benzimidazol-2-yl)ethanone, can offer insights. nih.gov

It is expected that the benzimidazole ring system would be essentially planar. The chloroethanone substituent would be attached to one of the nitrogen atoms of the imidazole ring. The solid-state conformation would likely be influenced by intermolecular forces such as hydrogen bonding (if co-crystallized with a hydrogen-bond donor) and π-π stacking interactions between the aromatic benzimidazole rings of adjacent molecules. A detailed crystallographic study would precisely determine these structural parameters.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula. For This compound , with the molecular formula C₉H₇ClN₂O, the theoretical elemental composition can be calculated.

Experimental values obtained from elemental analysis of a pure sample should be in close agreement (typically within ±0.4%) with these theoretical values to verify the stoichiometric composition of the synthesized compound.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 55.54 |

| Hydrogen (H) | 3.63 |

| Chlorine (Cl) | 18.21 |

| Nitrogen (N) | 14.39 |

| Oxygen (O) | 8.22 |

Translational Research Perspectives: 1 Benzimidazol 1 Yl 2 Chloroethanone in the Design of Advanced Scaffolds

Strategic Design of Novel Benzimidazole-Based Therapeutic Agents

1-(Benzimidazol-1-yl)-2-chloroethanone serves as a highly valuable starting material for the design and synthesis of advanced therapeutic agents. The presence of the reactive chloroacetyl moiety at the N-1 position of the benzimidazole (B57391) ring allows for straightforward nucleophilic substitution reactions. This facilitates the introduction of a wide variety of functional groups and structural motifs, enabling the creation of large libraries of novel compounds for biological screening. researchgate.net

A common synthetic strategy involves the reaction of this compound with various aromatic or heterocyclic primary amines. researchgate.net This condensation reaction typically proceeds by refluxing the reactants in a solvent such as ethanol, leading to the formation of a new carbon-nitrogen bond and yielding 1-(benzimidazol-1-yl)-2-(substituted-amino)ethanone derivatives. researchgate.net This approach allows for the systematic modification of the scaffold to explore and optimize interactions with specific biological targets. The versatility of this synthetic route has been leveraged to develop compounds with potential applications as anti-inflammatory and anti-asthmatic agents, among others. researchgate.net

The strategic importance of this compound lies in its ability to act as a bridge, linking the well-established benzimidazole core to diverse chemical entities. This modular approach is fundamental in modern drug discovery, allowing medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired therapeutic effects. researchgate.netijpcat.com

| Starting Material (Intermediate) | Reactant | General Structure of Product | Potential Therapeutic Area |

|---|---|---|---|

| This compound | Aromatic/Heterocyclic Primary Amines | 1-(Benzimidazol-1-yl)-2-(substituted-amino)ethanone | Anti-inflammatory, Anti-asthmatic researchgate.net |

Structure-Activity Relationship (SAR) Elucidation for Chemical Optimization

The optimization of benzimidazole-based therapeutic agents derived from this compound relies heavily on the elucidation of Structure-Activity Relationships (SAR). SAR studies systematically investigate how modifications to a molecule's structure affect its biological activity, providing critical insights for rational drug design. researchgate.netdntb.gov.ua For the benzimidazole scaffold, substitutions at the N-1, C-2, C-5, and C-6 positions have been shown to significantly influence therapeutic potency and selectivity. nih.govnih.gov

When using this compound as a precursor, the primary points of modification are the substituent introduced by displacing the chlorine atom and potential substitutions on the benzimidazole ring itself. SAR analyses have revealed key trends:

N-1 Substituent: The side chain derived from the chloroethanone moiety is crucial for activity. The nature of the group that replaces the chlorine (e.g., different substituted amines, thiols, or other nucleophiles) directly impacts target binding and pharmacokinetic properties. nih.gov For instance, in a series of benzimidazole-chalcone derivatives, introducing a nitrogen-containing ring via an alkyl spacer at the N-1 position enhanced cytotoxic activity against cancer cell lines. nih.gov

C-2 Position: Modifications at the C-2 position of the benzimidazole ring often lead to significant changes in biological activity. For example, the introduction of aryl groups can confer potent antimicrobial or anticancer properties. researchgate.net

These systematic modifications allow for the fine-tuning of a lead compound's activity, selectivity, and metabolic stability, guiding the development of more effective therapeutic agents. nih.gov

| Position on Benzimidazole Scaffold | Type of Substitution | Impact on Biological Activity | Reference Example |

|---|---|---|---|

| N-1 | Introduction of nitrogen-containing heterocycles (e.g., morpholine, piperidine) via an alkyl chain. | Increased cytotoxic effects on human breast and ovarian carcinoma cell lines. nih.gov | Anticancer Agents nih.gov |

| C-2 | Substitution with phenyl groups. | Can improve pharmacological activity, including antibacterial effects. researchgate.net | Antimicrobial Agents researchgate.net |

| C-5 / C-6 | Substitution with electron-deficient groups (e.g., -Cl, -Br). | Favors anti-inflammatory potency. nih.gov | Anti-inflammatory Agents nih.gov |

| C-5 / C-6 | Substitution with halo groups. | Can result in broad-spectrum antimicrobial activity. nih.gov | Antimicrobial Agents nih.gov |

Mechanistic Insights into Benzimidazole-Derived Bioactivity at the Molecular Level

The therapeutic effects of benzimidazole derivatives stem from their ability to interact with a diverse range of molecular targets, disrupting key cellular processes. nih.govresearchgate.net The planar, bicyclic structure of the benzimidazole core is adept at fitting into the binding sites of various biomolecules, leading to modulation of their function.

A primary mechanism of action for many benzimidazole-based anticancer agents is the inhibition of DNA topoisomerases. nih.govresearchgate.net These enzymes are critical for managing DNA topology during replication, transcription, and repair, making them essential for the proliferation of cancer cells. crsubscription.comtandfonline.com Benzimidazole derivatives can function as topoisomerase inhibitors or poisons, interfering with the enzyme's ability to cleave and reseal the DNA backbone. nih.govresearchgate.net

Topoisomerase I (Topo I) Inhibition: Certain benzimidazole derivatives, such as Hoechst 33342, act as Topo I poisons by binding to the DNA minor groove and stabilizing the enzyme-DNA cleavage complex. nih.gov This prevents the re-ligation of the DNA strand, leading to DNA damage and triggering cell death. nih.gov

Topoisomerase II (Topo II) Inhibition: Other derivatives have been shown to be potent inhibitors of Topo II. tandfonline.com Some act as non-intercalative inhibitors that bind to the ATP-binding site of the enzyme, blocking its catalytic activity. nih.gov

The development of dual Topo I/II inhibitors from the benzimidazole scaffold is an active area of research, aiming to create more potent anticancer agents. tandfonline.com

| Compound Class | Target Enzyme | Inhibitory Activity (IC50) | Reference Compound |

|---|---|---|---|

| 5-Nitro-2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | 91.41 µM | Etoposide tandfonline.com |

| 2-(p-Nitrobenzyl)benzoxazole | Topoisomerase II | 17.4 µM | Etoposide tandfonline.com |

| 2-Phenoxymethylbenzimidazole | Topoisomerase I | 14.1 µM | Camptothecin tandfonline.com |

| Benzimidazole-rhodanine conjugate (8g) | Topoisomerase II | Active at 10 µmol/L | Not Specified nih.gov |

Beyond enzyme inhibition, benzimidazole derivatives can exert their biological effects through direct interaction with nucleic acids. The mode of this interaction is highly dependent on the specific structure of the derivative. nih.gov

Intercalation: Some benzimidazole compounds can insert their planar ring system between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with replication and transcription processes and potentially leading to apoptosis. researchgate.netnih.gov

Groove Binding: A more common interaction modality for benzimidazoles is binding within the minor groove of DNA. nih.govnih.gov This binding is often sequence-specific, with a preference for AT-rich regions. nih.gov By occupying the minor groove, these molecules can displace essential DNA-binding proteins and disrupt the cellular machinery responsible for DNA processing, ultimately inhibiting cell proliferation. nih.gov

The flexible nature of certain bis-benzimidazole structures allows for high-affinity binding to DNA, causing conformational changes that inhibit the formation of cleavable complexes with enzymes like topoisomerases. nih.gov

The versatility of the benzimidazole scaffold extends to a wide range of other molecular targets, highlighting its privileged status in drug discovery. researchgate.netrsc.org This multi-target capability is crucial for addressing complex diseases like cancer, where multiple pathways are often dysregulated. nih.gov

Prominent molecular targets for benzimidazole derivatives include:

Protein Kinases: Many benzimidazole derivatives are potent inhibitors of various protein kinases, which are key regulators of cell signaling pathways involved in cell growth, proliferation, and survival. nih.gov Targets include VEGFR, EGFR, and PI3 Kinases, making these compounds valuable for targeted cancer therapy. researchgate.netgoogle.com

Microtubules: Certain benzimidazoles, such as nocodazole, function as microtubule inhibitors. nih.gov They disrupt the dynamics of microtubule polymerization and depolymerization, which is essential for forming the mitotic spindle during cell division. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. nih.gov

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are involved in DNA repair. Benzimidazole-based PARP inhibitors can prevent cancer cells from repairing their DNA, a strategy that is particularly effective in combination with therapies that cause DNA damage. researchgate.net

Other Targets: The list of targets also includes androgen receptors, dihydrofolate reductase (DHFR), and various epigenetic targets like histone deacetylases (HDACs), demonstrating the broad therapeutic potential of this chemical class. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 1-(Benzimidazol-1-yl)-2-chloroethanone, and how can reaction efficiency be monitored?

- Methodological Answer : The compound is synthesized via nucleophilic substitution by reacting 1H-benzimidazole with chloroacetyl chloride in dioxane, using potassium carbonate as a base catalyst. The reaction is heated at 80°C for 6 hours under stirring . To monitor efficiency, TLC or HPLC can track the consumption of starting materials. Post-reaction, the mixture is filtered to remove inorganic residues, and the product is isolated by pouring the filtrate into ice to precipitate the crude compound. Recrystallization in ethanol improves purity .

| Key Reaction Parameters |

|---|

| Solvent: Dioxane |

| Temperature: 80°C |

| Time: 6 hours |

| Catalyst: K₂CO₃ |

| Workup: Ice precipitation |

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms the presence of the benzimidazole ring (aromatic protons at δ 7.2–8.1 ppm) and the chloroethanone moiety (CH₂Cl at δ 4.2–4.5 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 209.03 for C₉H₆ClN₂O).

- Melting Point : Compare experimental values (e.g., 120–122°C) with literature data to assess purity .

Q. What purification strategies are recommended for removing by-products like unreacted benzimidazole or chloroacetyl chloride?

- Methodological Answer : Column chromatography using silica gel and a gradient of ethyl acetate/hexane (1:4 to 1:2) effectively separates the product from unreacted starting materials. Alternatively, repeated recrystallization in ethanol or acetonitrile enhances purity .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the molecular structure of this compound derivatives?

- Methodological Answer : SHELX programs (e.g., SHELXL) refine X-ray diffraction data to resolve bond-length discrepancies or torsional angles. For example, the chloroethanone group’s geometry (C-Cl bond length ~1.79 Å) can be validated against expected values. Disordered atoms are modeled using PART instructions, and hydrogen bonding networks are analyzed via SHELXPRO .

| Example Crystallographic Parameters |

|---|

| Space Group: P2₁/c |

| Bond Length (C-Cl): 1.79 Å |

| Torsional Angle (N-C-C-Cl): 175° |

Q. What mechanistic insights explain the formation of by-products during the synthesis of 2-substituted amino derivatives from this compound?

- Methodological Answer : Competing pathways, such as over-alkylation or hydrolysis of the chloroethanone group, may occur. For instance, prolonged reflux with aryl amines (>16 hours) can lead to dimerization. Kinetic monitoring via ¹H NMR (e.g., disappearance of CH₂Cl protons) and optimizing stoichiometry (1:1 molar ratio of chloroethanone to amine) minimizes side reactions .

Q. How should researchers address contradictory data in spectroscopic vs. crystallographic analyses of this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., solvent-induced conformational changes in NMR vs. solid-state crystal structures). Validate NMR assignments using 2D experiments (COSY, HSQC) and cross-check with DFT-calculated chemical shifts. For crystallography, ensure data resolution (<1.0 Å) and refine thermal parameters (B-factors) to confirm atomic positions .

Q. What strategies enhance the yield of this compound in scaled-up syntheses?

- Methodological Answer : Use a slow addition technique for chloroacetyl chloride to control exothermicity. Replace dioxane with a higher-boiling solvent (e.g., diglyme) to maintain reaction temperature during scale-up. Implement inline IR spectroscopy to monitor carbonyl formation (C=O stretch at ~1700 cm⁻¹) in real time .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting melting points reported for derivatives of this compound?

- Methodological Answer : Variations may stem from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorph transitions and quantify crystallinity. Use Karl Fischer titration to measure moisture content, which can depress melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。